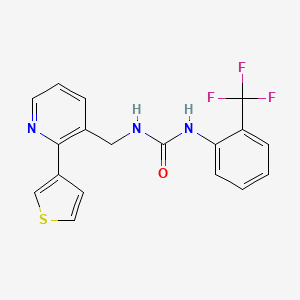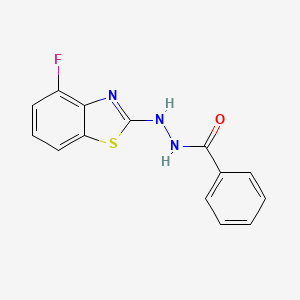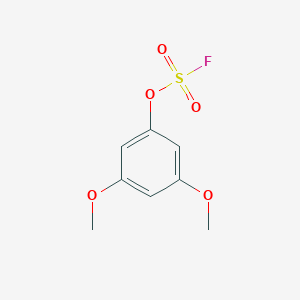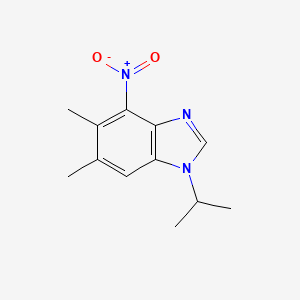![molecular formula C24H20ClN5O4 B2632651 Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate CAS No. 887467-26-7](/img/no-structure.png)
Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C24H20ClN5O4 and its molecular weight is 477.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of fused purine diones, including compounds structurally similar to the specified chemical, has been explored through multiple-step synthesis processes. These processes involve interactions between various precursors to obtain new ring systems with potential biological activity (Hesek & Rybár, 1994). The structural complexity of these compounds, including the use of chlorophenyl groups, provides a foundation for studying their applications in medicinal chemistry.
Research on N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea and its reactions with acceptor molecules demonstrates the formation of heterocyclic compounds, including imidazolidinone, triazinone, and pyrimidinone derivatives. These studies highlight the diverse cyclization pathways that can lead to various heterocyclic frameworks, potentially including the target compound (Matsuda, Yamamoto, & Ishii, 1976).
Potential Applications
The antioxidant and anti-inflammatory properties of certain theophylline derivatives containing the pyrazole ring have been investigated, revealing that modifications at specific positions can enhance these biological activities. Although not directly mentioning the exact compound , this research indicates the broader potential for purine derivatives in therapeutic applications (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
The study of ligands for human A3 adenosine receptors includes the investigation of 2-phenyl-imidazo[2,1-i]purin-5-ones, revealing their high affinity and selectivity, which suggests potential for drug development. These findings underscore the relevance of structural modifications in purine derivatives for enhancing receptor affinity and selectivity (Ozola et al., 2003).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves the condensation of 3-chlorophenylacetic acid with 1,7-dimethylxanthine to form 8-(3-chlorophenyl)-1,7-dimethylxanthine. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-[8-(3-chlorophenyl)-1,7-dimethylxanthin-3-yl]acetate, which is then reacted with phenylmagnesium bromide to form Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate.", "Starting Materials": [ "3-chlorophenylacetic acid", "1,7-dimethylxanthine", "ethyl chloroacetate", "phenylmagnesium bromide" ], "Reaction": [ "3-chlorophenylacetic acid is condensed with 1,7-dimethylxanthine in the presence of a dehydrating agent such as thionyl chloride to form 8-(3-chlorophenyl)-1,7-dimethylxanthine.", "Ethyl chloroacetate is then added to the reaction mixture and heated to form ethyl 2-[8-(3-chlorophenyl)-1,7-dimethylxanthin-3-yl]acetate.", "Phenylmagnesium bromide is then added to the reaction mixture and heated to form Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate." ] } | |
CAS-Nummer |
887467-26-7 |
Molekularformel |
C24H20ClN5O4 |
Molekulargewicht |
477.91 |
IUPAC-Name |
benzyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H20ClN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-6-9-17(25)11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-7-4-3-5-8-16/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
YLPXDFYKJWZAKZ-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2632568.png)

![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2632570.png)
![1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2632577.png)
![[1-(Trifluoromethyl)cyclopropyl]methanethiol](/img/structure/B2632578.png)


![2-(2-methoxyphenyl)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2632583.png)
![3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide](/img/structure/B2632584.png)




![N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2632591.png)
